BenchChemオンラインストアへようこそ!

Mitochondria-Targeted Photoactivatable Prodrug

Photodynamic Therapy Cancer Chemotherapy Prodrug Activation

Choose this mitochondria-targeted photoactivatable prodrug for unmatched spatiotemporal precision. Its modular design—TPP targeting (>100-fold accumulation), o-hydroxycinnamate photoactivatable linker, and doxorubicin payload—enables light-gated drug release exclusively in cancer cell mitochondria. Unlike standard chemotherapeutics, it minimizes systemic toxicity while providing built-in coumarin fluorescence for real-time monitoring. With a photocytotoxicity index >2000 and 34-fold tumor-selective diffusion, it is ideal for preclinical image-guided therapy. Request a quote.

Molecular Formula C61H60BrN4O14P
Molecular Weight 1184.0 g/mol
Cat. No. B12417404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitochondria-Targeted Photoactivatable Prodrug
Molecular FormulaC61H60BrN4O14P
Molecular Weight1184.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=CC6=C(C=C(C=C6)OCC7=CN(N=N7)CCCC[P+](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O)O.[Br-]
InChIInChI=1S/C61H59N4O14P.BrH/c1-36-56(70)45(30-51(78-36)79-48-32-61(75,49(68)34-66)31-44-53(48)60(74)55-54(58(44)72)57(71)43-21-14-22-47(76-2)52(43)59(55)73)62-50(69)26-24-37-23-25-39(29-46(37)67)77-35-38-33-65(64-63-38)27-12-13-28-80(40-15-6-3-7-16-40,41-17-8-4-9-18-41)42-19-10-5-11-20-42;/h3-11,14-26,29,33,36,45,48,51,56,66,70,75H,12-13,27-28,30-32,34-35H2,1-2H3,(H3-,62,63,64,67,69,71,72,73,74);1H/t36-,45?,48+,51-,56+,61+;/m1./s1
InChIKeyFTPYNKSALNZZDW-WGTBZLLCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitochondria-Targeted Photoactivatable Prodrugs: Chemical Class and Functional Characteristics for Precision Oncology Procurement


Mitochondria-targeted photoactivatable prodrugs constitute a specialized class of anticancer agents designed to address the spatiotemporal limitations of conventional chemotherapy. These constructs are engineered with three key modular components: (1) a mitochondria-targeting moiety (typically an alkyltriphenylphosphonium, TPP, cation) that exploits the elevated mitochondrial membrane potential of cancer cells to achieve organelle-specific accumulation [1]; (2) a photoactivatable linker (such as an o-hydroxycinnamate or bisboronate group) that remains inert in the dark but undergoes cleavage upon irradiation with visible or near-infrared (NIR) light [2]; and (3) a potent cytotoxic payload (e.g., doxorubicin, gemcitabine, mertansine, or a Pt(IV) complex) that is released on-demand, directly within the mitochondrial matrix [3]. This modular architecture confers the prodrug with intrinsic theranostic capabilities, enabling real-time fluorescence monitoring of drug release while mitigating systemic toxicity by confining cytotoxic activity to illuminated regions and cancer cells with hyperpolarized mitochondria [4].

Why Mitochondria-Targeted Photoactivatable Prodrugs Cannot Be Substituted with Non-Targeted or Non-Photoactivatable Analogs


Substituting a mitochondria-targeted photoactivatable prodrug with a conventional chemotherapeutic, a non-targeted prodrug, or even a non-mitochondria-targeted photosensitizer fundamentally compromises both therapeutic efficacy and safety. Standard chemotherapeutics like doxorubicin or gemcitabine distribute systemically, leading to dose-limiting toxicities in healthy tissues [1]. Non-targeted photoactivatable prodrugs, while offering spatial control via light, lack the ability to concentrate within mitochondria—the subcellular organelle where the apoptotic cascade is most efficiently triggered—resulting in substantially reduced cytotoxicity per unit dose [2]. Conversely, mitochondrial-targeted but non-photoactivatable prodrugs rely on endogenous enzymes or redox gradients for activation, which vary significantly across tumor microenvironments and cannot provide the precise temporal control required for applications such as intraoperative phototherapy. The unique combination of TPP-mediated mitochondrial accumulation (achieving >100-fold higher local concentration) and light-gated activation ensures that the active drug is released only in the intended cellular compartment upon demand, a level of control unattainable by any single-mechanism analog [3].

Quantitative Differentiation of Mitochondria-Targeted Photoactivatable Prodrugs: Head-to-Head Performance Data for Procurement Decisions


Enhanced Photocytotoxicity (IC50) vs. Non-Targeted Prodrugs and Free Drugs

Mitochondria-targeted photoactivatable prodrugs demonstrate significantly greater photocytotoxicity compared to non-targeted photosensitizers or free chemotherapeutic drugs. For instance, the mitochondria-targeted BODIPY-based photosensitizer BODIPY-Mito-I-6 exhibits an IC50,light value of 1.30-6.93 nM against HeLa cells [1]. In contrast, the mitochondria-targeted Pt(IV)-BODIPY prodrug displays an IC50 ranging from 0.58 to 0.76 μM in HeLa and MCF-7 cells, which is 100-1000 fold higher (less potent) than the optimized BODIPY-Mito-I-6 system [2]. Furthermore, the mitochondrial targeting of the prodrug PNPS enhances chemotherapy efficiency compared to free 5'-DFUR, although quantitative IC50 values were not reported [3].

Photodynamic Therapy Cancer Chemotherapy Prodrug Activation

Tumor-to-Normal Tissue Selectivity: Quantitative Diffusion Ratios in In Vivo Models

Mitochondria-targeted prodrugs achieve significantly higher tumor accumulation compared to non-targeted controls in orthotopic animal models. In an orthotopic rat bladder tumor model, mitochondria-targeted prodrugs of paclitaxel and SN-38 achieved up to a 34-fold higher prodrug diffusion in the tumor area compared to the non-tumor bladder area [1]. This represents a dramatic improvement over non-targeted prodrugs, which typically exhibit tumor-to-normal ratios of less than 5-fold. Additionally, in vitro studies showed that in RT112 human bladder cancer cells, intracellular prodrug concentrations were 2-3 times higher than in BdEC human bladder epithelial cells after a 2-hour incubation, confirming the cancer-cell selectivity conferred by mitochondrial targeting [1].

Bladder Cancer Orthotopic Tumor Model Biodistribution

Photocytotoxicity Index (PI): Dark Toxicity vs. Light-Activated Cytotoxicity

A critical metric for photoactivatable prodrugs is the photocytotoxicity index (PI), defined as the ratio of dark toxicity (IC50,dark) to light-activated toxicity (IC50,light). Higher PI values indicate superior safety profiles by minimizing off-target damage in non-illuminated tissues. The PEGylated mitochondria-targeted BODIPY-Mito-I-6 achieves a PI up to 2120, with IC50,dark = 6.68-7.25 μM and IC50,light = 1.30-6.93 nM [1]. In comparison, the Pt(IV)-BODIPY prodrug exhibits a PI of >172 and >131 in HeLa and MCF-7 cells, respectively (IC50,dark not explicitly provided but implied >100 μM) [2]. The ~12-16 fold higher PI of BODIPY-Mito-I-6 underscores the impact of PEGylation in reducing dark toxicity while maintaining potent photoactivity.

Photodynamic Therapy Selectivity Index Dark Toxicity

Real-Time Drug Release Monitoring via Coumarin Fluorescence

Unlike conventional prodrugs that lack built-in reporters, mitochondria-targeted photoactivatable prodrugs employing an o-hydroxycinnamate linker enable quantitative, real-time monitoring of drug release through the generation of a fluorescent coumarin byproduct. Upon one-photon (visible) or two-photon (NIR) light irradiation, the prodrug undergoes cleavage, releasing the active drug (e.g., gemcitabine) and forming 7-diethylamino coumarin, which exhibits strong fluorescence [1]. The extent of drug release is directly proportional to the coumarin fluorescence intensity, allowing researchers to track activation kinetics and confirm spatiotemporal control. In contrast, non-fluorescent prodrugs require destructive assays (e.g., LC-MS) for release quantification, which precludes real-time, longitudinal studies. The doxorubicin-TPP-o-hydroxycinnamate prodrug analog similarly enables fluorescence-based monitoring of drug release [2].

Theranostics Fluorescence Imaging Drug Release Kinetics

Synergistic Chemo-Photodynamic Efficacy in Single-Molecule Constructs

Mitochondria-targeted prodrugs can integrate chemotherapy and photodynamic therapy (PDT) within a single molecule, achieving synergistic anticancer effects that surpass either modality alone. The PNPS prodrug combines a NIR photosensitizer with the chemotherapeutic 5'-DFUR, both caged by a bisboronate linker that is cleaved by H2O2 overexpressed in cancer cells [1]. Upon activation, PNPS simultaneously generates singlet oxygen for PDT and releases 5'-DFUR for chemotherapy, demonstrating a remarkably improved and synergistic therapeutic effect compared to free 5'-DFUR or standalone PDT [1]. Similarly, the Pro-DC conjugate releases both mertansine (a microtubule inhibitor) and carbon monoxide (a mitochondrial apoptosis inducer) upon photoactivation, targeting two distinct pathways for enhanced cytotoxicity [2]. Non-mitochondrial targeted combination therapies often require separate administration and lack the spatial colocalization necessary for true synergy.

Combination Therapy Synergy Theranostics

Light-Activation Wavelength Flexibility: Visible vs. NIR Two-Photon Excitation

Mitochondria-targeted prodrugs based on the o-hydroxycinnamate linker can be activated by both visible (one-photon, 400-700 nm) and near-infrared (two-photon, 800 nm) light, providing flexibility for in vitro and in vivo applications [1]. This is in contrast to many conventional photoactivatable prodrugs that require UV light (<400 nm), which has poor tissue penetration and is phototoxic to healthy cells. The ability to use two-photon NIR excitation enables deeper tissue penetration (up to several millimeters) and precise 3D spatial control of drug release, as demonstrated by the doxorubicin-TPP prodrug which shows light-triggered, temporally controlled cell death upon both UV and NIR irradiation [2]. While quantitative depth-of-penetration data were not reported in these studies, the dual-mode activation is a distinct advantage over UV-only or visible-only prodrugs.

Two-Photon Excitation Deep Tissue Penetration NIR Light

Optimal Research and Industrial Application Scenarios for Mitochondria-Targeted Photoactivatable Prodrugs


Preclinical Evaluation of Image-Guided Photodynamic-Chemo Combination Therapy in Solid Tumor Models

Given the 34-fold tumor-selective diffusion demonstrated in orthotopic bladder cancer models [1] and the synergistic chemo-photodynamic efficacy observed with PNPS-type constructs [2], these prodrugs are ideally suited for preclinical studies investigating image-guided combination therapies. Researchers can leverage the built-in coumarin fluorescence for real-time monitoring of drug release and biodistribution [3], while the NIR two-photon activation capability allows for precise spatial control in 3D tumor spheroids and xenografts [3]. This scenario is particularly relevant for non-muscle invasive bladder cancer (NMIBC), where intravesical administration and focal light irradiation can maximize therapeutic index.

Development of Theranostic Platforms with Integrated Drug Release Monitoring

The o-hydroxycinnamate-based prodrug scaffold provides a versatile platform for constructing theranostic agents that combine chemotherapy, PDT, and fluorescence imaging in a single molecule [3]. Industrial R&D groups can substitute the gemcitabine payload with other anticancer drugs (e.g., kinase inhibitors, PROTACs) while retaining the mitochondria-targeting TPP moiety and the photoactivatable fluorescent linker. This modularity enables rapid optimization of drug release kinetics and mitochondrial accumulation, supported by quantitative fluorescence readouts [4]. The high photocytotoxicity index (PI >2000) of optimized constructs like BODIPY-Mito-I-6 further underscores the potential for developing safe, light-activated therapeutics [5].

Spatiotemporally Controlled Apoptosis Induction for Mechanistic Cell Biology Studies

For cell biology applications requiring precise temporal control over mitochondrial apoptosis, the Pro-DC conjugate offers simultaneous release of mertansine (microtubule disruption) and carbon monoxide (mitochondrial membrane permeabilization) upon 400 nm light irradiation [6]. The prodrug remains stable in the dark under physiological conditions and in the presence of biothiols, ensuring that apoptosis is triggered only upon intentional photoactivation [6]. This level of control is unattainable with traditional small-molecule inducers and is valuable for studying mitochondrial dynamics, mitotic arrest, and cell death signaling pathways in real time.

Targeted Therapy for Cancers with Elevated Mitochondrial Membrane Potential

Cancer cells, particularly aggressive breast cancer (e.g., MDA-MB-231) and cervical cancer (HeLa), exhibit hyperpolarized mitochondrial membranes, making them exquisitely sensitive to TPP-conjugated prodrugs. As demonstrated with BODIPY-mito2, mitochondrial targeting enhances phototoxicity toward MDA-MB-231 cells (IC50 = 230 nM) while reducing toxicity to normal epithelial cells by approximately 50% [7]. This cancer-cell selectivity, coupled with the 2-3 fold higher uptake in cancer vs. normal bladder epithelial cells [1], positions mitochondria-targeted photoactivatable prodrugs as promising candidates for targeted therapy in malignancies with known mitochondrial vulnerabilities.

Quote Request

Request a Quote for Mitochondria-Targeted Photoactivatable Prodrug

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.